molecular formula C21H18N4O2S2 B2886484 3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 489424-54-6

3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2886484
CAS No.: 489424-54-6
M. Wt: 422.52
InChI Key: RVMRFVKUZJUQQM-UHFFFAOYSA-N
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Description

3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline-based carboxamide derivative characterized by a fused heterocyclic core. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in oncology or multidrug resistance (MDR) pathways.

Properties

IUPAC Name

3-amino-N-(1,3-benzothiazol-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-21(2)8-13-10(14(26)9-21)7-11-16(22)17(29-19(11)23-13)18(27)25-20-24-12-5-3-4-6-15(12)28-20/h3-7H,8-9,22H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMRFVKUZJUQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=NC5=CC=CC=C5S4)N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with thienoquinoline intermediates. The synthetic pathway typically includes:

  • Formation of Benzothiazole Derivative : Initial synthesis involves creating a benzothiazole core.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the thienoquinoline structure.
  • Final Modifications : The introduction of amino and carboxamide groups is achieved through standard organic reactions such as amination and acylation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM across different derivatives tested .
CompoundCell LineIC50 (μM)
3-amino-N-(benzo[d]thiazol-2-yl)-...A5496.75 ± 0.19
3-amino-N-(benzo[d]thiazol-2-yl)-...HCC8275.13 ± 0.97
3-amino-N-(benzo[d]thiazol-2-yl)-...NCI-H3584.01 ± 0.95

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit promising activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 6.25 μg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with DNA and inhibit cell proliferation:

  • DNA Binding : Compounds similar in structure have been shown to bind within the minor groove of DNA, which may disrupt replication and transcription processes .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Clinical Evaluation : One study documented a derivative's effect on tumor growth in a murine model where it significantly reduced tumor size compared to controls.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects observed at therapeutic doses.

Comparison with Similar Compounds

Key Observations :

  • Benzo[d]thiazole vs. Thiazole/Thiophene : The target compound’s benzo[d]thiazole group (aromatic, planar) may enhance π-π stacking interactions compared to smaller heterocycles (e.g., 5-methylthiazole in B8) .
  • 7,7-Dimethyl vs.
  • Electron-Withdrawing vs. Donor Groups: The dichlorophenyl and bromo substituents in introduce electron-withdrawing effects, altering binding affinity compared to the target compound’s unhalogenated benzothiazole.

Cytotoxicity and Anticancer Potential

  • B8 (Tetrahydroquinoline analog): Demonstrated cytotoxicity against MCF-7 (breast adenocarcinoma, IC₅₀ = 12.3 µM), A549 (lung adenocarcinoma, IC₅₀ = 18.7 µM), and K562 (leukemia, IC₅₀ = 9.8 µM) . The 3,4-dimethoxyphenyl group likely enhances membrane permeability.
  • Target Compound : Predicted activity based on structural similarity: The benzo[d]thiazole moiety may improve kinase inhibition (e.g., EGFR or P-gp targets) compared to B8’s thiazole group.

Multidrug Resistance (MDR) Reversal Activity

  • B8 : At 25 µM, increased Rh123 retention in MES-SA-DX5 cells by 3.2-fold, indicating P-glycoprotein (P-gp) inhibition . The thiazole-carboxamide scaffold is critical for this activity.

Physicochemical and Spectral Properties

Property Target Compound (Predicted) B8 3-amino-N-(4-phenoxyphenyl) Analog
Melting Point (°C) ~210–230 (estimated) 219 Not reported
IR Peaks (cm⁻¹) 1665 (C=O amide), 1600 (C=O ketone) 1667 (C=O amide), 1604 (C=O ketone) Similar core structure
Solubility Low (DMSO-compatible) DMSO-soluble Likely similar
Molecular Weight ~450–470 g/mol 437.5 g/mol ~430 g/mol

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :
  • Chiral chromatography : Use amylose-based columns to separate enantiomers .
  • Flow chemistry : Improve reproducibility by controlling residence time and mixing .

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